molecular formula C20H16N2O2 B11948268 N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine CAS No. 51309-55-8

N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine

Cat. No.: B11948268
CAS No.: 51309-55-8
M. Wt: 316.4 g/mol
InChI Key: MKWLHZZHWQHHGA-UHFFFAOYSA-N
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Description

N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-hydroxybenzylidene)hydrazine
  • N’-Benzylidene-4-tert-butylbenzohydrazide

Uniqueness

N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine is unique due to its specific structure, which allows it to form stable metal complexes and exhibit significant biological activities. Its hydroxyl groups also provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

51309-55-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-[[4-[(4-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H16N2O2/c23-19-9-1-15(2-10-19)13-21-17-5-7-18(8-6-17)22-14-16-3-11-20(24)12-4-16/h1-14,23-24H

InChI Key

MKWLHZZHWQHHGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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